N-[2-(dimethylamino)ethyl]-3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride
Description
N-[2-(Dimethylamino)ethyl]-3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride is a benzothiazole-derived small molecule featuring a naphthalene carboxamide core, a 4-methylbenzothiazolyl group, and a dimethylaminoethyl side chain. Its hydrochloride salt enhances solubility for pharmacological applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S.ClH/c1-16-8-7-11-21-22(16)25-24(30-21)27(13-12-26(2)3)23(28)19-14-17-9-5-6-10-18(17)15-20(19)29-4;/h5-11,14-15H,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKLWMVAFWVCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared to its closest analog from the evidence: N-[2-(Dimethylamino)ethyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide hydrochloride () .
Table 1: Structural and Hypothetical Property Comparison
Impact of Substituents
- Benzothiazole Modifications: The 4-methyl group in the target compound vs. Ethyl groups increase lipophilicity, which could enhance membrane permeability but reduce solubility .
- Core Structure : The naphthalene system in the target compound enables extended π-π stacking compared to the phenyl sulfonyl acetamide in , favoring interactions with hydrophobic enzyme pockets. The sulfonyl group in the analog may introduce hydrogen-bonding capacity but adds conformational rigidity.
Research Implications
- Pharmacological Potential: The target compound’s naphthalene core and moderate LogP suggest balanced bioavailability, making it a candidate for central nervous system targets. The analog’s higher LogP may limit aqueous solubility but improve blood-brain barrier penetration.
- Structural Optimization : Substituting the benzothiazole 4-position (methyl vs. ethyl) offers a tunable parameter for optimizing target selectivity and metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
